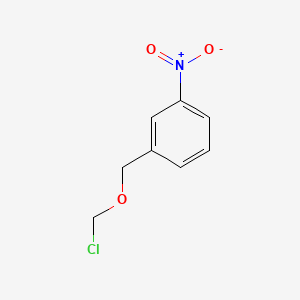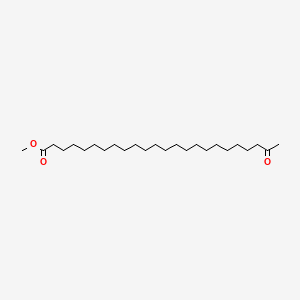
Methyl 23-oxotetracosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 23-oxotetracosanoate is a chemical compound with the molecular formula C25H48O3 . It is a methyl ester derivative of 23-oxotetracosanoic acid. This compound is part of the larger family of fatty acid methyl esters, which are commonly used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 23-oxotetracosanoate can be synthesized through the esterification of 23-oxotetracosanoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Microwave-assisted derivatization is another method that has been shown to significantly reduce reaction times compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions: Methyl 23-oxotetracosanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can convert the keto group to a hydroxyl group.
Substitution: This reaction can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols.
Substitution: Products may include various alkyl esters or ethers.
Scientific Research Applications
Methyl 23-oxotetracosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a standard in analytical chemistry.
Biology: It is used in studies involving lipid metabolism and fatty acid biosynthesis.
Medicine: It is investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: It is used in the production of biodiesel and as a lubricant additive
Mechanism of Action
The mechanism by which methyl 23-oxotetracosanoate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and function. It can also be metabolized to produce bioactive molecules that participate in signaling pathways .
Comparison with Similar Compounds
Methyl tetracosanoate: Similar in structure but lacks the keto group.
Methyl lignocerate: Another fatty acid methyl ester with a similar carbon chain length but different functional groups.
Uniqueness: Methyl 23-oxotetracosanoate is unique due to the presence of the keto group at the 23rd position, which imparts distinct chemical reactivity and biological activity compared to other fatty acid methyl esters .
Properties
CAS No. |
56196-16-8 |
|---|---|
Molecular Formula |
C25H48O3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
methyl 23-oxotetracosanoate |
InChI |
InChI=1S/C25H48O3/c1-24(26)22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25(27)28-2/h3-23H2,1-2H3 |
InChI Key |
HQVMGAUUVBVVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


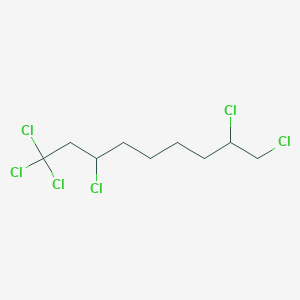

![2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine](/img/structure/B13804292.png)





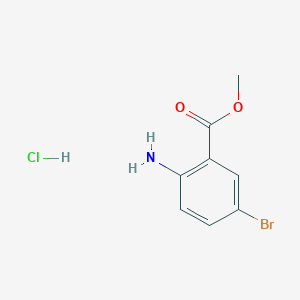
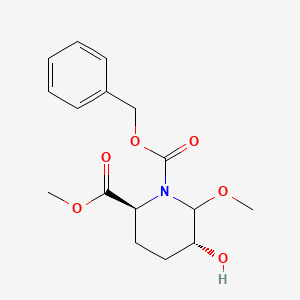


![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)
